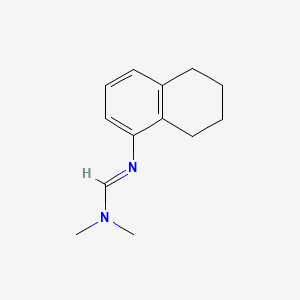
N,N-Dimethyl-N'-(5,6,7,8-tetrahydronaphth-1-yl)formamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine: is a chemical compound that belongs to the class of formamidines Formamidines are characterized by the presence of a formamidine group, which consists of a formyl group attached to an amidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 5,6,7,8-tetrahydronaphthalen-1-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formamidine group. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents may be optimized to increase yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamidine group to an amine.
Substitution: The formamidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N,N-dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamide.
Reduction: Formation of N,N-dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)amine.
Substitution: Formation of various substituted formamidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine involves its interaction with specific molecular targets. The formamidine group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
- N,N-Dimethyl-N’-(2-pyridyl)formamidine
- N,N-Dimethyl-N’-(1-tert-butoxy-3-methyl-2-butyl)formamidine
- N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphthalen-1-yl)methanimidamide
Uniqueness: N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine is unique due to the presence of the tetrahydronaphthyl group, which imparts specific steric and electronic properties. This makes it distinct from other formamidines and can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
101398-76-9 |
|---|---|
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)methanimidamide |
InChI |
InChI=1S/C13H18N2/c1-15(2)10-14-13-9-5-7-11-6-3-4-8-12(11)13/h5,7,9-10H,3-4,6,8H2,1-2H3 |
Clave InChI |
OAEXCNONLGRANS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=CC=CC2=C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















